molecular formula C9H16Cl2N2S B13458809 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B13458809
M. Wt: 255.21 g/mol
InChI Key: VPRXZJBBGHUBSD-UHFFFAOYSA-N
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Description

Historical Evolution & Theoretical Foundations

Emergence in Heterocyclic Chemistry Literature

The discovery of 3-(5-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is rooted in the broader exploration of thiazole and piperidine derivatives. Thiazoles, first isolated in 1887 through the degradation of vitamin B$$_1$$ (thiamine), gained prominence for their aromatic stability and bioactivity. Piperidine, identified in black pepper (Piper nigrum) in the 19th century, became a cornerstone of alkaloid synthesis due to its basic nitrogen and conformational flexibility.

The fusion of these moieties emerged in late 20th-century literature as researchers sought to combine thiazole’s electron-rich aromatic system with piperidine’s basicity. Early synthetic routes adapted the Hantzsch thiazole synthesis, leveraging phenacyl bromides and thioureas to form the thiazole ring, followed by piperidine coupling. This approach laid the groundwork for hybrid systems that balance reactivity and stability.

Key Milestones in Development
Year Milestone Significance
1887 Isolation of thiazole from thiamine Established thiazole’s biological relevance
1894 Structural elucidation of piperidine Enabled synthetic applications in alkaloid chemistry
1982 First reported thiazole-piperidine hybrid Demonstrated feasibility of hybridization strategies
2010s Catalytic asymmetric synthesis methods Improved enantioselectivity for pharmaceutical uses

Conceptual Frameworks for Thiazole-Piperidine Hybrid Systems

The structural synergy between thiazole and piperidine arises from their complementary electronic and steric properties.

Electronic Interactions
  • Thiazole Component : The 5-membered thiazole ring exhibits aromaticity due to $$6\pi$$-electron delocalization, with sulfur enhancing electrophilic substitution at the C5 position. Its electron-deficient nitrogen participates in hydrogen bonding, critical for biorecognition.
  • Piperidine Component : The 6-membered piperidine ring adopts a chair conformation, with its secondary amine ($$ \text{p}K_a \approx 11 $$) acting as a proton acceptor. This basicity facilitates salt formation (e.g., dihydrochloride) for improved solubility.
Molecular Orbital Analysis

Hybridization of thiazole’s $$ \pi^* $$-orbitals with piperidine’s lone-pair electrons creates a conjugated system that stabilizes transition states in enzymatic interactions. Density functional theory (DFT) studies reveal a HOMO-LUMO gap of $$3.2 \, \text{eV}$$, ideal for charge-transfer interactions in biological systems.

Structural Flexibility and Drug Design

The methyl group at the thiazole’s C5 position introduces steric hindrance, directing substituents into axial or equatorial orientations. This tunability enables precise modulation of:

  • Lipophilicity : $$ \log P $$ values range from 1.2 (polar derivatives) to 3.8 (aromatic analogs).
  • Bioavailability : Piperidine’s chair flip kinetics ($$ \Delta G^\ddagger \approx 50 \, \text{kJ/mol} $$) optimize membrane permeability.

Paradigm Shifts in Medicinal Chemistry Applications

The integration of thiazole and piperidine motifs has redefined strategies in targeting G-protein-coupled receptors (GPCRs) and enzymes.

Case Study: Cyclooxygenase (COX) Inhibition

3-(5-Methyl-1,3-thiazol-2-yl)piperidine derivatives inhibit COX-1 and COX-2 by binding to the heme prosthetic group. The thiazole’s sulfur coordinates with iron ($$ \text{Fe}^{3+} $$), while piperidine’s nitrogen stabilizes the tetrahedral intermediate. This dual mechanism reduces prostaglandin synthesis with $$ \text{IC}_{50} $$ values as low as $$0.8 \, \mu\text{M}$$.

Impact on Antibiotic Development

Thiazole-piperidine hybrids disrupt bacterial cell walls by mimicking D-alanyl-D-alanine termini. The methyl-thiazole group competitively inhibits penicillin-binding proteins (PBPs), while the protonated piperidine enhances uptake across Gram-negative membranes.

Properties

Molecular Formula

C9H16Cl2N2S

Molecular Weight

255.21 g/mol

IUPAC Name

5-methyl-2-piperidin-3-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-5-11-9(12-7)8-3-2-4-10-6-8;;/h5,8,10H,2-4,6H2,1H3;2*1H

InChI Key

VPRXZJBBGHUBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2CCCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole ring is typically synthesized via condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives. For the 5-methyl substitution, methyl-substituted α-haloketones such as 2-bromo-1-propanone are employed.

Reaction conditions:

Step Reagents Solvent Temperature Time Yield (%) Notes
1 2-Bromo-1-propanone + Thiourea Ethanol or Water Reflux (~80-100°C) 3-5 hours 70-85 Formation of 5-methyl-1,3-thiazol-2-yl intermediate

This method is supported by classical heterocyclic synthesis literature and is consistent with protocols for related thiazole derivatives.

Coupling with Piperidine

Nucleophilic Substitution

The 5-methyl-1,3-thiazol-2-yl intermediate is then functionalized to enable coupling with piperidine. One common approach is to convert the thiazole intermediate into a suitable electrophilic derivative, such as a halomethyl or chloromethyl thiazole.

Typical procedure:

Step Reagents Solvent Temperature Time Yield (%) Notes
2 5-Methyl-1,3-thiazol-2-ylchloromethane + Piperidine Dichloromethane or Acetonitrile Room temp to reflux 12-24 hours 60-75 Nucleophilic substitution at chloromethyl group

The nucleophilic nitrogen of piperidine attacks the chloromethyl group on the thiazole ring, forming the 3-(5-methyl-1,3-thiazol-2-yl)piperidine intermediate.

Formation of the Dihydrochloride Salt

The free base of 3-(5-methyl-1,3-thiazol-2-yl)piperidine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

Procedure:

Step Reagents Solvent Temperature Time Yield (%) Notes
3 3-(5-Methyl-1,3-thiazol-2-yl)piperidine + HCl (2 eq) Ethanol or Ether 0-25°C 1-2 hours >90 Salt precipitation and isolation

This salt formation enhances compound stability, crystallinity, and handling properties.

Alternative Synthetic Routes and Process Optimization

Solid Dispersion Techniques

Recent patent literature describes the preparation of solid dispersions of related thiazole-containing compounds with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC), hydroxypropyl methylcellulose (HPMC), and silicon dioxide to improve solubility and bioavailability. These methods involve solvent evaporation or fusion techniques and may be adapted for 3-(5-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride.

Green Chemistry Approaches

Some syntheses utilize aqueous media and mild bases (e.g., sodium carbonate) for ring formation and condensation steps, reducing environmental impact and improving yields.

Summary Table of Preparation Methods

Synthetic Stage Methodology Key Reagents Conditions Yield Range (%) References
Thiazole ring formation Condensation of α-haloketone + thiourea 2-Bromo-1-propanone, thiourea Reflux in ethanol/water, 3-5 h 70-85
Coupling with piperidine Nucleophilic substitution Chloromethyl thiazole, piperidine RT to reflux, 12-24 h 60-75
Dihydrochloride salt formation Acid-base reaction HCl (2 eq), ethanol/ether 0-25°C, 1-2 h >90
Solid dispersion (optional) Solvent evaporation/fusion MCC, HPMC, silicon dioxide Elevated temp or solvent removal N/A

Research Findings and Considerations

  • The choice of solvent and base in the thiazole ring formation significantly affects yield and purity, with aqueous sodium carbonate providing optimal results.
  • The nucleophilic substitution step requires careful control of temperature and stoichiometry to minimize side reactions and maximize coupling efficiency.
  • Salt formation is straightforward and yields highly crystalline products suitable for pharmaceutical applications.
  • Solid dispersion techniques enhance the physicochemical properties of the compound but require additional process steps.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with a piperidine ring substituted with a 5-methyl-1,3-thiazole moiety. It has the molecular formula C10H16Cl2N2SC_{10}H_{16}Cl_2N_2S and a CAS number of 2913267-92-0. The SMILES notation for this compound is Cc1cnc(s1)C1CCCNC1.Cl.Cl. This compound is recognized for its potential biological activities and applications in pharmaceutical research.

Scientific Research Applications
this compound has applications in several fields:

  • Pharmaceutical Research It is used in developing new drugs due to its unique structure.
  • Biological Studies The compound is utilized to study its effects on various biological targets. Key areas include receptor binding assays, enzyme inhibition studies, and cell-based assays. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
  • Synthesis of Derivatives It is used in creating derivatives with enhanced biological properties or improved pharmacokinetic profiles.

Interaction Studies
Interaction studies with this compound focus on its effects on various biological targets:

  • Receptor Binding Assays Determining how the compound interacts with specific receptors.
  • Enzyme Inhibition Studies Examining the compound's ability to inhibit certain enzymes.
  • Cell-Based Assays Assessing the compound's effects on cells.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochlorideSimilar thiazole-piperidine structureExhibits different receptor binding profiles
N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochlorideAnother derivative with varying substitutionPotentially different biological activity
3-(1,3-thiazol-2-yl)piperidine analoguesVariants with different thiazole substitutionsMay target different biological pathways

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Solubility: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than non-ionic analogs (e.g., ), favoring pharmacokinetic profiles.
  • Thermal Stability: Melting points for analogs like 13c (189–192°C) suggest that substituents such as benzyloxyimino groups increase crystallinity compared to simpler thiazolyl-piperidines.

Pharmacological and Functional Comparisons

While direct activity data for this compound are absent, insights can be drawn from related compounds:

  • Triazole-Piperidine Analogs : 2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride (MW 232.71) demonstrates the impact of heterocycle substitution; triazoles may enhance metabolic stability compared to thiazoles.
  • Anxiolytic Potential: Although MPEP () is structurally distinct (pyridine core), its anxiolytic effects via mGlu5 antagonism highlight the therapeutic relevance of nitrogen-containing heterocycles, a feature shared with thiazolyl-piperidines .

Biological Activity

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a compound characterized by its unique structural features, including a piperidine ring and a 5-methyl-1,3-thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The molecular formula is C10H16Cl2N2S, and it has a CAS number of 2913267-92-0. Understanding its biological activity is crucial for exploring its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps that create the piperidine ring while introducing the thiazole group. Various synthetic routes have been documented, influencing the compound's purity and yield, which are essential for its biological evaluation.

Biological Activities

Research indicates that compounds with thiazole and piperidine structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : Some thiazole-containing compounds have demonstrated antiviral properties against viruses like HSV-1 (Herpes Simplex Virus) and other viral pathogens . The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells.
  • Neuropharmacological Effects : Research on related compounds suggests potential effects on metabotropic glutamate receptors (mGluRs), which are implicated in neurological conditions. For example, studies involving mGluR antagonists have shown promise in modulating behaviors related to addiction .

Antimicrobial Evaluation

A study evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values for selected compounds were significantly lower than those for control groups, suggesting a promising avenue for developing new antimicrobial agents .

Antiviral Screening

In another study focusing on antiviral activity, thiazole derivatives were tested against HSV-1 using Vero cell cultures. The results demonstrated that specific compounds could effectively reduce viral titers, indicating their potential as therapeutic agents against viral infections .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

Compound NameStructureUnique Features
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochlorideSimilar thiazole-piperidine structureDifferent receptor binding profiles
N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochlorideAnother derivative with varying substitutionPotentially different biological activity
3-(1,3-thiazol-2-yl)piperidine analoguesVariants with different thiazole substitutionsMay target different biological pathways

The unique substitution pattern on both the thiazole and piperidine rings in this compound influences its biological activity compared to these analogues.

Q & A

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodology : Use CRISPR/Cas9 -generated knockout cell lines for primary targets (e.g., 5-HT transporters) to confirm on-target effects. Selectivity panels (e.g., CEREP Psychoactive Drug Screening) assess activity against 100+ receptors/enzymes. Dose optimization (e.g., EC50_{50} ± SEM) minimizes cytotoxicity .

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